molecular formula C8H14N6O B10974454 1-cyclohexyl-3-(1H-tetrazol-5-yl)urea

1-cyclohexyl-3-(1H-tetrazol-5-yl)urea

Cat. No.: B10974454
M. Wt: 210.24 g/mol
InChI Key: MLIHMDNAHGBYMA-UHFFFAOYSA-N
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Description

N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA: is a chemical compound with the molecular formula C8H14N6O It is known for its unique structure, which includes a cyclohexyl group and a tetrazole ring connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA typically involves the reaction of cyclohexyl isocyanate with 5-aminotetrazole. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the tetrazole ring or the urea linkage.

    Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl or tetrazole moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA involves its interaction with molecular targets through its functional groups. The cyclohexyl group provides hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclohexyl-3-(2H-tetrazol-5-yl)urea
  • N-Cyclohexyl-N’-(1-methylhexyl)urea
  • N-Cyclohexyl-N’-decylurea

Uniqueness

N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may lack the tetrazole moiety or have different substituents on the urea linkage.

Properties

Molecular Formula

C8H14N6O

Molecular Weight

210.24 g/mol

IUPAC Name

1-cyclohexyl-3-(2H-tetrazol-5-yl)urea

InChI

InChI=1S/C8H14N6O/c15-8(10-7-11-13-14-12-7)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12,13,14,15)

InChI Key

MLIHMDNAHGBYMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=NNN=N2

Origin of Product

United States

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